molecular formula C19H21NO3 B12634837 (6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one CAS No. 920799-33-3

(6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one

Cat. No.: B12634837
CAS No.: 920799-33-3
M. Wt: 311.4 g/mol
InChI Key: XGWSOKNCEJDPBD-GOSISDBHSA-N
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Description

(6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one: is a complex organic compound characterized by its unique morpholine ring structure substituted with a benzyloxyphenyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one typically involves multiple steps, starting from readily available precursors One common method includes the protection of phenol with a benzyl group, followed by the formation of the morpholine ring through a series of nucleophilic substitution reactions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one: undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include substituted phenyl derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the morpholine ring can interact with various biological macromolecules. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

(6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one: can be compared with other similar compounds, such as:

    (6S)-6-[4-(Methoxy)phenyl]-4-ethylmorpholin-3-one: Similar structure but with a methoxy group instead of a benzyloxy group.

    (6S)-6-[4-(Hydroxy)phenyl]-4-ethylmorpholin-3-one: Contains a hydroxy group, leading to different chemical reactivity and biological activity.

    (6S)-6-[4-(Ethoxy)phenyl]-4-ethylmorpholin-3-one: Features an ethoxy group, which can influence its solubility and interaction with biological targets.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

920799-33-3

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

(6S)-4-ethyl-6-(4-phenylmethoxyphenyl)morpholin-3-one

InChI

InChI=1S/C19H21NO3/c1-2-20-12-18(23-14-19(20)21)16-8-10-17(11-9-16)22-13-15-6-4-3-5-7-15/h3-11,18H,2,12-14H2,1H3/t18-/m1/s1

InChI Key

XGWSOKNCEJDPBD-GOSISDBHSA-N

Isomeric SMILES

CCN1C[C@@H](OCC1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CCN1CC(OCC1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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